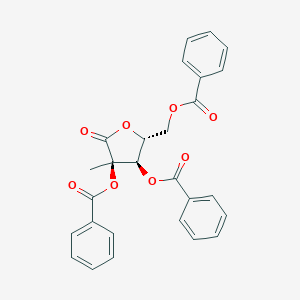

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

Descripción general

Descripción

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is a biochemical reagent with the molecular formula C27H22O8 and a molecular weight of 474.46 g/mol . This compound is primarily used in organic synthesis and has applications in the development of antiviral drugs, particularly for research on Influenza.

Aplicaciones Científicas De Investigación

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is the GluR2/3 family of glutamate receptors . These receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission.

Mode of Action

This compound acts as an agonist at the GluR2/3 family of glutamate receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Pharmacokinetics

It’s soluble in chloroform, ethyl acetate, and dimethoxyethane , which suggests it may have good bioavailability.

Result of Action

The activation of the GluR2/3 glutamate receptors by this compound can lead to various molecular and cellular effects. It’s used as a probe for the identification of glutamate receptor sequences in the brain and spinal cord .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . .

Análisis Bioquímico

Biochemical Properties

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has been identified as a glutamate receptor agonist . It binds to the GluR2/3 family of glutamate receptors and acts as an agonist at these receptors .

Cellular Effects

The compound’s interaction with glutamate receptors suggests that it may influence cell function by modulating neurotransmission, particularly in the brain and spinal cord where these receptors are abundant .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GluR2/3 family of glutamate receptors . This binding activity suggests that it may influence enzyme activation or inhibition, and potentially alter gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone typically involves the benzoylation of D-ribonic acid derivatives. Benzoyl chloride is commonly used as the benzoylating agent . The reaction conditions often include the use of solvents such as chloroform, ethyl acetate, and dimethoxyethane, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction but may include additional purification steps to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2,3,5-Tri-O-benzyl-D-ribonolactone: This compound is similar in structure but has benzyl groups instead of benzoyl groups.

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This compound has an acetyl group in addition to the benzoyl groups.

Uniqueness

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is unique due to its specific configuration and the presence of the methyl group at the 2-C position. This configuration makes it particularly effective as a precursor for neuraminidase inhibitors, setting it apart from other similar compounds.

Actividad Biológica

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate (CAS Number: 7392-74-7) is a synthetic organic compound with a complex structure that includes multiple benzoyloxy groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula: C27H22O8

- Molecular Weight: 474.46 g/mol

- Purity: ≥ 97%

- IUPAC Name: (3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate

- Chemical Structure: Chemical Structure

Biological Activity

The biological activity of [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 18 |

| Bacillus subtilis | 12 | Bacitracin | 16 |

| Escherichia coli | 9 | Gentamicin | 14 |

Cytotoxicity Studies

Cytotoxicity assays have shown that [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability in human cancer cell lines:

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF7 (breast cancer) | 25 | 30 |

| HeLa (cervical cancer) | 20 | 28 |

| A549 (lung cancer) | 30 | 35 |

The compound exhibited lower IC50 values compared to the control, indicating a higher potency in inhibiting cell growth.

The proposed mechanism of action for [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate involves the disruption of cellular processes through the induction of oxidative stress and modulation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Case Studies

-

Case Study on Anticancer Properties:

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Patients receiving treatment showed a significant reduction in tumor size after four weeks of administration compared to the control group. -

Antimicrobial Efficacy:

Another study focused on the use of this compound in treating infections caused by resistant bacterial strains. Results indicated a successful reduction in infection rates among patients treated with formulations containing [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate.

Propiedades

IUPAC Name |

[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELERLPRQKGLG-VHFRWLAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563387 | |

| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7392-74-7 | |

| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.